N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a cyclohexyl group, an indole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Indole to the Pyrrolidine Ring: The indole derivative is then coupled with a pyrrolidine precursor through a series of condensation reactions.
Cyclohexyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders and cancer.
Biological Studies: It can be used as a probe to study indole-related biochemical pathways and receptor interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs) or ion channels. The indole moiety is known to interact with serotonin receptors, which could explain some of its biological activities .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-1-[2-(1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide: Lacks the methyl group on the indole ring.
N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-hydroxypyrrolidine-3-carboxamide: Features a hydroxyl group instead of a carbonyl group on the pyrrolidine ring.
Uniqueness
The presence of the methyl group on the indole ring and the specific configuration of the pyrrolidine ring in N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide may confer unique binding properties and biological activities compared to its analogs .
Properties
Molecular Formula |
C22H29N3O2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H29N3O2/c1-15-7-8-20-19(11-15)16(13-23-20)9-10-25-14-17(12-21(25)26)22(27)24-18-5-3-2-4-6-18/h7-8,11,13,17-18,23H,2-6,9-10,12,14H2,1H3,(H,24,27) |
InChI Key |
GUQFTDCBYXZGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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